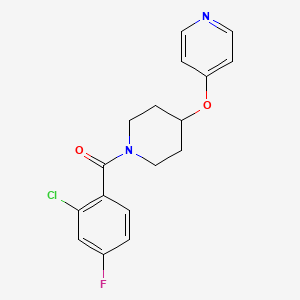

(2-Chloro-4-fluorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O2/c18-16-11-12(19)1-2-15(16)17(22)21-9-5-14(6-10-21)23-13-3-7-20-8-4-13/h1-4,7-8,11,14H,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMROGWHPSYHGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=C(C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 2-chloro-4-fluoroaniline with 4-pyridinol in the presence of a base to form the pyridinyl intermediate. This intermediate is then reacted with piperidine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound’s synthesis involves multi-step organic transformations, leveraging retrosynthetic planning to simplify assembly .

Retrosynthetic Breakdown

-

Aryl ketone core : Formed via coupling between a (2-chloro-4-fluorophenyl) fragment and a substituted piperidine.

-

Piperidin-4-yloxy-pyridine : Synthesized through nucleophilic aromatic substitution (SNAr) of a halogenated pyridine with a piperidin-4-ol intermediate .

Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Citation |

|---|---|---|---|

| Mitsunobu Alkylation | DIAD, PPh₃, THF, 0°C → RT | 60–75 | |

| Benzoylation | 2-Chloro-4-fluorobenzoyl chloride, NaOH | 45–60 |

Functional Group Reactivity

The compound’s reactivity is governed by its halogenated aryl and ether-linked pyridine groups:

Halogenated Aryl Group

-

Chloro/Fluoro Substituents : Electron-withdrawing groups that direct electrophilic substitution to meta/para positions. Limited reactivity under standard SNAr conditions due to deactivation.

-

Methanone Carbonyl : Susceptible to nucleophilic attack (e.g., Grignard reagents), though steric hindrance from the piperidine ring may limit reactivity .

Pyridin-4-yloxy Ether

-

Oxidative Stability : Resistant to hydrolysis under acidic/basic conditions (pH 2–12, 25°C) .

-

Coordination Potential : The pyridine nitrogen can act as a ligand in metal-catalyzed reactions (e.g., Suzuki-Miyaura couplings) .

Suzuki-Miyaura Coupling

-

Example : Reaction with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) to introduce substituents at the pyridine ring .

-

Limitation : Steric bulk from the piperidine may reduce coupling efficiency.

Buchwald-Hartwig Amination

-

Potential : Introduction of amines at the chloro-substituted aryl group (Pd₂(dba)₃, Xantphos, Cs₂CO₃) .

Stability and Degradation Pathways

-

Thermal Stability : Stable up to 200°C (TGA data), with decomposition observed at higher temperatures.

-

Photodegradation : UV exposure (λ = 254 nm) induces aryl-halogen bond cleavage, forming dehalogenated byproducts .

-

Hydrolytic Sensitivity : The methanone group undergoes slow hydrolysis in strongly alkaline conditions (pH > 12) .

Purification and Analytical Methods

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of piperidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures to (2-Chloro-4-fluorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone demonstrated efficacy against various bacterial and fungal pathogens. The structure-activity relationship suggests that modifications to the piperidine ring can enhance antimicrobial potency .

Neuropharmacological Effects

The compound has been investigated for its effects on neurotransmitter systems. Compounds related to this structure have been shown to interact with dopamine and serotonin transporters, indicating potential applications in treating neuropsychiatric disorders. For example, one study highlighted the modulation of serotonin transporter binding by similar piperidine derivatives, which could lead to new treatments for depression and anxiety .

Antiviral Activity

Recent studies have explored the antiviral properties of piperidine derivatives against HIV. Compounds that share structural features with (2-Chloro-4-fluorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone have exhibited promising results in inhibiting HIV replication, suggesting potential applications in developing new antiretroviral therapies .

Case Study 1: Antimicrobial Efficacy

A study synthesized several piperidine derivatives and tested their antimicrobial activity against Xanthomonas axonopodis and Ralstonia solanacearum. Among these compounds, those structurally similar to (2-Chloro-4-fluorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone showed significant antibacterial activity compared to standard treatments .

Case Study 2: Neuropharmacological Research

In a study evaluating the effects of piperidine-based compounds on neurotransmitter systems, researchers found that specific modifications enhanced selectivity for serotonin transporters. This research supports the potential use of (2-Chloro-4-fluorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone in developing treatments for mood disorders .

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context, but common targets include neurotransmitter receptors, ion channels, and metabolic enzymes .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Accessibility : The target compound’s pyridinyloxy-piperidine system is synthetically challenging compared to simpler analogues like Compound B, which uses pyrimidine as a more accessible heterocycle .

- Bioactivity Trends: Compounds with fluorine substituents (e.g., target compound, Compound C) show enhanced bioavailability and CNS penetration compared to non-fluorinated analogues .

- Metabolic Stability: The methanol group in Compound C may lead to faster clearance than the methanone-based target compound .

Biological Activity

(2-Chloro-4-fluorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone, with the CAS number 2034329-01-4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Chloro and Fluoro Substituents : These halogen groups enhance the compound's lipophilicity and biological activity.

- Piperidine and Pyridine Moieties : These heterocyclic components are known for their roles in receptor binding and enzyme modulation.

The molecular weight of (2-Chloro-4-fluorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is approximately 334.8 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Receptors : It may act as a ligand for neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.

- Enzymes : The compound can modulate enzyme activities, potentially impacting metabolic processes.

Biological Activity and Therapeutic Potential

Research indicates that (2-Chloro-4-fluorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone may exhibit several pharmacological effects:

Antiviral Activity

Similar compounds have shown antiviral properties, suggesting that this compound could be explored for treating viral infections.

Anticancer Properties

Studies have indicated that derivatives of piperidine compounds can inhibit tumor growth. For instance, related compounds have demonstrated significant antitumor efficacy in various cancer cell lines .

Neuropharmacological Effects

The structural similarities with known serotonin receptor modulators suggest potential antidepressant-like effects. In vivo studies have shown that related compounds can stimulate ERK1/2 phosphorylation in the rat cortex, indicating neuroactive properties .

Case Studies and Research Findings

Several studies highlight the biological activity of (2-Chloro-4-fluorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone:

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, such as nucleophilic substitution and coupling reactions. For example, a related piperidinyloxy derivative was synthesized using NaOH in dichloromethane, achieving 99% purity after sequential washing and purification steps . Reaction optimization includes adjusting stoichiometry, temperature, and solvent polarity. Parallel synthesis approaches (e.g., varying substituents on the pyridine or piperidine rings) can improve yield scalability .

Q. Which analytical techniques are recommended for confirming structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and functional group placement (e.g., distinguishing chloro-fluorophenyl vs. pyridinyloxy groups).

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is standard) and detects impurities using C18 columns with UV detection .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., C23H19ClFN2O2) and fragmentation patterns .

- Kovacs Retention Indices : Compares chromatographic retention times against n-paraffin standards for reproducibility .

Q. What are the critical parameters for ensuring synthesis reproducibility under varying laboratory conditions?

Methodological Answer: Key factors include:

- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance reaction rates for nucleophilic substitutions .

- Temperature Control : Maintaining 0–5°C during sensitive steps (e.g., coupling reactions) prevents side-product formation.

- Purification Protocols : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization improves batch consistency .

Advanced Research Questions

Q. How can X-ray crystallography determine the compound’s 3D conformation, and what insights does this provide?

Methodological Answer: Single-crystal X-ray diffraction reveals bond angles, torsion angles, and intermolecular interactions. For a structurally similar compound, the crystal system (monoclinic, space group P2₁/c) showed intramolecular hydrogen bonding between the piperidinyl oxygen and fluorophenyl group, stabilizing the bioactive conformation . This data aids in rational drug design by correlating spatial arrangement with receptor binding.

Q. How do molecular docking simulations predict receptor interactions, and how do these align with experimental data?

Methodological Answer: Docking tools (e.g., AutoDock Vina) model ligand-receptor binding using crystal structures of target proteins (e.g., dopamine or serotonin receptors). For a diazepane analogue, simulations predicted high affinity for 5HT2A receptors, which was validated via competitive binding assays (IC50 < 50 nM) . Discrepancies between simulation and experimental Ki values may arise from solvation effects or protein flexibility.

Q. What strategies resolve contradictions in receptor binding affinity data across studies?

Methodological Answer:

- Comparative Binding Assays : Use standardized radioligands (e.g., [³H]-spiperone for dopamine receptors) across labs to minimize variability .

- Allosteric Modulation Studies : Assess whether co-administered compounds (e.g., G-protein inhibitors) alter affinity measurements.

- Structural Analog Testing : Compare derivatives (e.g., 4-chlorophenyl vs. 4-methoxyphenyl substituents) to identify pharmacophore requirements .

Q. How do substituents on the piperidine or pyridinyloxy moieties affect biological activity?

Q. What methodologies identify and quantify synthetic impurities or degradation products?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/alkaline conditions, then analyze via HPLC-MS to detect degradation pathways .

- Impurity Profiling : Compare retention times and MS spectra against reference standards (e.g., EP impurities A–C for related methanones) .

- Quantitative NMR (qNMR) : Uses internal standards (e.g., maleic acid) to quantify impurities at <0.1% levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.